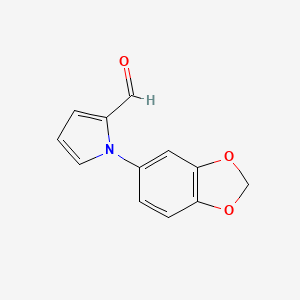

1-(1,3-Benzodioxol-5-yl)-1H-Pyrrol-2-carbaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a benzodioxole moiety fused to a pyrrole ring with an aldehyde functional group

Wissenschaftliche Forschungsanwendungen

Antikrebsanwendungen

Eine Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen mit 3-N-verschmolzenen Heteroaryl-Molekülen wurden basierend auf Literaturberichten über die Aktivität von Indolen gegen verschiedene Krebszelllinien entwickelt . Diese Verbindungen wurden über eine Pd-katalysierte C-N-Kreuzkupplung synthetisiert und auf ihre Antikrebsaktivität gegen Prostata-(LNCaP), Pankreas-(MIA PaCa-2) und akute lymphatische Leukämie-(CCRF-CEM)-Krebszelllinien untersucht . Eine detaillierte Struktur-Wirkungs-Beziehungsstudie führte zur Identifizierung von 3-N-Benzo[1,2,5]oxadiazol 17 und 3-N-2-Methylchinolin 20, deren IC50-Werte gegen CCRF-CEM und MIA PaCa-2 zwischen 328 und 644 nM lagen . Weitere mechanistische Studien ergaben, dass 20 einen Zellzyklusarrest in der S-Phase verursachte und Apoptose in CCRF-CEM-Krebszellen induzierte .

Synthese von Tricarbonitril-Verbindungen

Die Verbindung 2-(1,3-Benzodioxol-5-yl)ethylen-1,1,2-tricarbonitril wurde aus (1,3-Benzodioxol-5-ylmethylen)malononitril und Natriumcyanid hergestellt, gefolgt von Oxidation mit Brom . Dieser Prozess könnte möglicherweise zur Synthese anderer Tricarbonitril-Verbindungen für verschiedene Anwendungen verwendet werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-1H

Biologische Aktivität

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and psychopharmacology. This compound features a unique chemical structure that combines a pyrrole ring with a benzodioxole moiety, which may impart distinctive properties and interactions with biological systems.

The compound's structure includes:

- A pyrrole ring that contributes to its reactivity.

- A formyl group at the 2-position of the pyrrole, enhancing its biological activity.

This combination allows for various interactions with cellular targets, influencing pathways related to cell growth and apoptosis.

Anticancer Activity

Research has demonstrated that derivatives of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde exhibit significant anticancer properties. For instance:

- Synthesis and Evaluation : The compound has been synthesized via Pd-catalyzed C-N cross-coupling methods. Its derivatives have been tested against various cancer cell lines, including CCRF-CEM and MIA PaCa-2. The most promising derivatives showed IC50 values ranging from 328 to 644 nM , indicating potent activity against these cell lines.

- Mechanism of Action : Some derivatives were found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This suggests that the compound may interfere with critical cellular processes necessary for cancer cell proliferation.

Psychopharmacological Effects

In psychopharmacology, this compound is categorized as an entactogen , similar to MDMA. It is reported to produce experiences of emotional openness and empathy. This property highlights its potential therapeutic applications in treating mood disorders or enhancing emotional well-being.

Neurological Applications

There is ongoing research into the compound's potential as a therapeutic agent for Alzheimer’s disease . Preliminary studies suggest it may influence neuroprotective pathways, although further investigation is required to establish its efficacy and mechanism of action in this context.

Case Studies

Several studies have focused on the biological activity of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde:

- Anticancer Study : A recent study evaluated a series of compounds derived from this structure for their ability to inhibit cancer cell proliferation across multiple lines. The results indicated that certain derivatives not only inhibited growth but also induced apoptosis through specific signaling pathways.

- Psychopharmacological Research : Clinical observations have noted that compounds similar to 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde can enhance social behavior and emotional connectivity in controlled settings, suggesting potential applications in therapy for social anxiety disorders.

Structure-Activity Relationship (SAR)

Molecular docking studies have been conducted to understand the interactions between this compound and its biological targets. The unique structural features of 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde enhance its binding affinity to specific receptors involved in cancer progression and neurodegeneration.

| Compound Derivative | IC50 (nM) | Target Cell Line | Mechanism |

|---|---|---|---|

| Derivative A | 328 | CCRF-CEM | Apoptosis induction |

| Derivative B | 644 | MIA PaCa-2 | Cell cycle arrest |

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-7-10-2-1-5-13(10)9-3-4-11-12(6-9)16-8-15-11/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKANGSJBQWJSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401682 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383147-55-5 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.